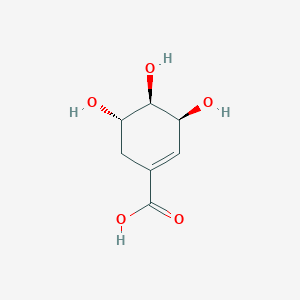

(+)-Shikimic acid

Description

Properties

IUPAC Name |

(3S,4R,5S)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-ZLUOBGJFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H](C=C1C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Threads: A Technical History of the Shikimate Pathway's Discovery

For Researchers, Scientists, and Drug Development Professionals

The elucidation of the shikimate pathway stands as a landmark achievement in metabolic biochemistry, revealing the elegant seven-step enzymatic route that plants, bacteria, fungi, and algae employ to synthesize aromatic amino acids. This pathway, absent in animals, has become a critical target for the development of herbicides and antimicrobial agents. This in-depth guide traces the historical journey of its discovery, detailing the key experiments and quantitative data that pieced together this fundamental biochemical puzzle.

A Chronological Unveiling

The story of the shikimate pathway begins not with the pathway itself, but with the isolation of its namesake intermediate. In 1885, Johan Fredrik Eykman, a Dutch chemist working in Japan, first isolated a crystalline acid from the Japanese star anise (Illicium anisatum), which he named shikimic acid after the plant's Japanese name, "shikimi-no-ki". However, its biological significance would remain a mystery for over half a century.

The true breakthrough in understanding the role of shikimic acid came in the early 1950s, spearheaded by the pioneering work of Bernard D. Davis and his colleagues.[1] Their research, utilizing auxotrophic mutants of Escherichia coli, laid the foundation for mapping the entire pathway. By generating mutants that were unable to synthesize aromatic amino acids, they could identify and characterize the intermediates that accumulated in the culture medium, effectively illuminating the metabolic steps one by one.

David B. Sprinson and his group also made seminal contributions, particularly in elucidating the early steps of the pathway and the enzymatic reactions involved. Their 1959 paper in the Journal of Biological Chemistry, co-authored with P. R. Srinivasan, was a pivotal publication detailing the enzymatic synthesis of an early intermediate.

The culmination of this and other research led to the complete mapping of the pathway, from the initial condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to the final product, chorismate, the common precursor to phenylalanine, tyrosine, and tryptophan. The discovery of chorismate in the 1960s by Frank Gibson and his colleagues was a crucial final piece of the puzzle, establishing it as the key branch-point intermediate.[2]

Key Intermediates and Their Discovery

The elucidation of the shikimate pathway was a stepwise process of identifying and characterizing each of the seven key intermediates. The following table summarizes these intermediates and the key researchers involved in their discovery.

| Intermediate | Key Researchers | Year of Discovery/Characterization |

| 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Srinivasan & Sprinson | 1959 |

| 3-Dehydroquinate (DHQ) | B.D. Davis | 1950s |

| 3-Dehydroshikimate (DHS) | B.D. Davis | 1950s |

| Shikimate | J.F. Eykman (isolation), B.D. Davis (metabolic role) | 1885, 1950s |

| Shikimate-3-phosphate (S3P) | Weiss & Mingioli | 1953 |

| 5-Enolpyruvylshikimate-3-phosphate (EPSP) | I. Gibson & F. Gibson | 1960s |

| Chorismate | F. Gibson & J. Pittard | 1968 |

Experimental Protocols: A Glimpse into the Past

The discovery of the shikimate pathway was made possible by the innovative experimental techniques of the mid-20th century. Below are detailed methodologies for the key experiments cited.

Generation and Selection of E. coli Auxotrophs

The foundation of the pathway's discovery lay in the use of E. coli mutants unable to synthesize aromatic amino acids.

-

Mutagenesis: E. coli cultures were exposed to ultraviolet (UV) irradiation to induce random mutations in their DNA. The dosage and duration of UV exposure were calibrated to achieve a significant mutation rate without excessive cell death.

-

Penicillin Enrichment: A key innovation by Davis was the use of penicillin to select for auxotrophic mutants. After UV mutagenesis, the bacterial population was grown in a minimal medium containing penicillin. Prototrophic (wild-type) cells would grow and be killed by the penicillin, while the non-growing auxotrophic mutants would survive.

-

Replica Plating: The surviving cells were then plated on a complete medium to allow all colonies to grow. These colonies were then transferred to a minimal medium and a minimal medium supplemented with aromatic amino acids using a technique called replica plating. Colonies that grew on the supplemented medium but not the minimal medium were identified as aromatic amino acid auxotrophs.

Identification of Accumulated Intermediates

Once the auxotrophic mutants were isolated, the next step was to identify the metabolic intermediates that they accumulated in their culture medium.

-

Culture Conditions: Auxotrophic strains were grown in liquid minimal medium supplemented with limiting amounts of the required aromatic amino acids. This allowed the cells to grow to a certain density and then accumulate the intermediate just before the metabolic block.

-

Paper Chromatography: The culture supernatants were collected, concentrated, and then analyzed using paper chromatography. This technique separates molecules based on their differential partitioning between a stationary phase (the paper) and a mobile phase (a solvent).

-

Solvent Systems: Various solvent systems were employed to achieve separation of the different intermediates. A common system was a mixture of butanol, acetic acid, and water.

-

Visualization: As the intermediates were colorless, they were visualized by spraying the chromatograms with specific reagents. For example, a periodate-thiobarbituric acid spray was used to detect dehydroshikimic acid, which would appear as a pink spot.

-

-

Isolation and Characterization: Once an accumulated intermediate was identified on a chromatogram, it was isolated in larger quantities by running multiple large-scale chromatograms. The isolated compound was then subjected to chemical and physical analyses, such as melting point determination, elemental analysis, and UV spectroscopy, to determine its structure.

Quantitative Data from the Discovery Era

The early studies on the shikimate pathway, while largely qualitative in their initial stages, did produce some quantitative data that was crucial for confirming the identity of intermediates and understanding the stoichiometry of the reactions.

Paper Chromatography Data

The following table presents representative Rf values for some of the shikimate pathway intermediates in a typical butanol-acetic acid-water solvent system. The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

| Compound | Rf Value |

| Shikimic Acid | 0.35 |

| 3-Dehydroshikimic Acid | 0.25 |

| Phenylalanine | 0.68 |

| Tyrosine | 0.55 |

| Tryptophan | 0.75 |

Isotope Tracer Studies

To confirm the origin of the carbon atoms in the aromatic rings, isotope tracer studies were conducted using 14C-labeled glucose. By feeding labeled glucose to E. coli and then degrading the resulting aromatic amino acids, researchers could trace the path of the carbon atoms.

| Labeled Precursor | Aromatic Amino Acid Analyzed | Observation |

| [1-14C]Glucose | Phenylalanine | Carboxyl group labeled |

| [6-14C]Glucose | Phenylalanine | Carboxyl group labeled |

| [2-14C]Glucose | Phenylalanine | Ring carbons labeled |

| [3,4-14C]Glucose | Phenylalanine | Ring carbons labeled |

These studies provided strong evidence that the aromatic ring was formed from intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Visualizing the Discovery Process

The following diagrams illustrate the shikimate pathway itself, the experimental workflow used to elucidate it, and the logical progression of the discoveries.

Caption: The seven enzymatic steps of the shikimate pathway.

Caption: Experimental workflow for shikimate pathway elucidation.

Caption: Logical progression of the shikimate pathway discovery.

References

(+)-Shikimic acid natural sources and abundance

An In-depth Technical Guide to the Natural Sources and Abundance of (+)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Shikimic acid is a crucial chiral molecule, serving as a key intermediate in the biosynthesis of aromatic amino acids, lignin, and various alkaloids in plants and microorganisms.[1] Its significance in the pharmaceutical industry has surged as it is the primary starting material for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®).[2][3] This guide provides a comprehensive overview of the primary natural sources of (+)-shikimic acid, its abundance, and the methodologies for its extraction and quantification.

Natural Sources and Abundance

While shikimic acid is present in most autotrophic organisms, it typically exists in low concentrations as a biosynthetic intermediate.[2] However, several plant species accumulate significant quantities, making them viable sources for commercial extraction. The most notable sources include Chinese star anise (Illicium verum), various species of pine (Pinus), and Ginkgo biloba.

Quantitative Data on Shikimic Acid Abundance

The concentration of shikimic acid can vary depending on the plant species, age, season, and the specific part of the plant.[1][4] The following table summarizes the reported abundance of shikimic acid in various natural sources.

| Natural Source | Plant Part | Abundance (% w/w) | Reference(s) |

| Illicium verum (Chinese Star Anise) | Dried Fruit/Seeds | 2 - 25 | [2][5][6][7] |

| Illicium griffithii | Dried Fruits | 12 - 18 | [8] |

| Pinus species (general) | Needles | 1 - 3.5 | [9] |

| Pinus massoniana (Masson's Pine) | Needles | 5.71 | [10] |

| Pinus sylvestris (Scots Pine) | Needles | ~1.6 | [4] |

| Ginkgo biloba | Leaves | 0.93 - 2.3 | [5][11] |

| Liquidambar styraciflua (Sweetgum) | Seeds | ~1.5 | [2] |

| Alnus glutinosa subsp. glutinosa | Leaves | 0.6491 | [12][13] |

| Alnus orientalis var. pubescens | Leaves | 0.4309 | [12][13] |

| Alnus orientalis var. orientalis | Leaves | 0.2452 | [12][13] |

| Abies pindrow (Himalayan Fir) | Aerial Parts | 0.0511 | [14] |

Experimental Protocols

The extraction and quantification of shikimic acid from plant matrices involve several established methodologies. The choice of method often depends on the source material, desired purity, and scale of operation.

Extraction Methodologies

1. Soxhlet Extraction: A classic and widely used method for solid-liquid extraction.

-

Protocol:

-

Grind the dried plant material (e.g., star anise, pine needles) to a fine powder.

-

Place the powdered material in a thimble within a Soxhlet extractor.

-

Extract with a suitable solvent, such as 95% ethanol (B145695) or methanol (B129727), for a defined period (e.g., 2-16 hours).[5]

-

Evaporate the solvent from the resulting extract under reduced pressure to obtain a crude extract.[5]

-

Further purification steps, such as liquid-liquid extraction or chromatography, may be required.[5]

-

2. Pressurized Hot Water Extraction (PHWE): An environmentally friendly method that uses water at elevated temperatures and pressures.

-

Protocol:

-

Load the ground plant material into an extraction vessel.

-

Pump hot water (e.g., 45-75°C for pine needles) through the sample.[4]

-

A variation using a household espresso machine has been reported for star anise, using a 30% ethanol/water solution at approximately 96°C and 9 bar pressure for a short duration (e.g., 2 minutes).[5][15]

-

Collect the aqueous extract containing shikimic acid.

-

3. Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to enhance the extraction efficiency.

-

Protocol:

4. Ionic Liquid-Based Extraction: An innovative approach using ionic liquids that can dissolve cellulose (B213188).

-

Protocol:

-

Heat the plant material (e.g., Ginkgo biloba leaves) in an ionic liquid such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl) at an elevated temperature (e.g., 150°C).[5][11] This method has been shown to yield significantly higher extraction rates compared to conventional methanol extraction.[5]

-

Subsequent isolation of shikimic acid from the ionic liquid phase is typically achieved using anion-exchange resin.[16]

-

Quantification Methodologies

1. High-Performance Liquid Chromatography (HPLC): A highly accurate and widely used method for the quantification of shikimic acid.[17][18]

-

Protocol:

-

Prepare a standard solution of shikimic acid of known concentration.

-

Prepare the sample extract, ensuring it is filtered through a suitable membrane (e.g., 0.45 µm) before injection.[19]

-

Perform chromatographic separation on a suitable column (e.g., C18 or Newcrom BH).[20][21]

-

The mobile phase is typically an acidic aqueous solution, often with an organic modifier like acetonitrile (B52724) or methanol. An isocratic flow of 0.2% o-phosphoric acid:water mixture and acetonitrile has been used.[10][12]

-

Detection is commonly performed using a UV detector at a wavelength of 213 nm.[5][19]

-

Quantify the shikimic acid in the sample by comparing its peak area to that of the standard.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method that often requires derivatization of the shikimic acid.[1]

-

Protocol:

-

Extract the shikimic acid from the plant material.

-

Evaporate the extract to dryness.

-

Derivatize the shikimic acid, for example, by silylation with trimethylchlorosilane (TMCS), to make it volatile.[5]

-

Analyze the derivatized sample using a GC-MS system.

-

Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.[1]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for both structural elucidation and quantification.

-

Protocol:

Visualizations

Biochemical Pathway: The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids.[2] Shikimic acid is a key intermediate in this pathway.

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Experimental Workflow: Extraction and Quantification of Shikimic Acid

The following diagram illustrates a general workflow for the extraction and quantification of shikimic acid from a plant source.

Caption: General Workflow for Shikimic Acid Extraction and Analysis.

References

- 1. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shikimic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. shikimic acid Archives - Eat The Weeds and other things, too [eattheweeds.com]

- 7. researchgate.net [researchgate.net]

- 8. US8912357B2 - Method for the extraction of shikimic acid - Google Patents [patents.google.com]

- 9. The Pine Tea State | Spring 2011 | Discoveries [northernwoodlands.org]

- 10. researchgate.net [researchgate.net]

- 11. Extraction and isolation of shikimic acid from Ginkgo biloba leaves utilizing an ionic liquid that dissolves cellulose - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. turkjps.org [turkjps.org]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Quantitative Determination of Shikimic Acid and Pinitol in Abies pindrow Aerial Parts Using TLC | Semantic Scholar [semanticscholar.org]

- 15. diverdi.colostate.edu [diverdi.colostate.edu]

- 16. P-16 Extraction and Isolation of Shikimic Acid from Ginkgo Biloba Leaves Utilizing an Ionic Liquid that Dissolves Cellulose(Poster Presentation) [jstage.jst.go.jp]

- 17. pubs.acs.org [pubs.acs.org]

- 18. diyhpl.us [diyhpl.us]

- 19. Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. HPLC Determination of Shikimic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 21. researchgate.net [researchgate.net]

- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry and Absolute Configuration of Shikimic Acid

This guide provides a comprehensive overview of the stereochemical properties and absolute configuration of shikimic acid, a vital chiral building block in the synthesis of various pharmaceuticals, including the antiviral agent oseltamivir.[1][2]

Stereochemistry and Absolute Configuration

Shikimic acid is a chiral molecule containing three stereocenters within its cyclohexene (B86901) ring structure. The spatial arrangement of the substituents at these centers dictates its biological activity. The naturally occurring and biologically active isomer of shikimic acid is levorotatory, indicated by the (-) sign in its name.[1][3]

The absolute configuration of the three chiral carbons in naturally occurring (-)-shikimic acid has been determined to be (3R, 4S, 5R) .[2][4] Therefore, its complete IUPAC name is (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid .[2][4]

The presence of these specific stereocenters is a direct result of the highly stereospecific enzymatic reactions in the shikimate pathway.[5][6]

Caption: Structure of (-)-shikimic acid with its three chiral centers highlighted.

Quantitative Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for (-)-shikimic acid, which is essential for its identification and characterization in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O₅ | [2][4] |

| Molar Mass | 174.15 g/mol | [2] |

| Melting Point | 185 - 190 °C | [2][3] |

| Specific Rotation [α]D | -157° (cm³/g·dm) | [3] |

| UV Absorption Maximum | λmax = 235 nm | [3] |

| ¹H NMR (300 MHz, D₂O) | δ (ppm): 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H) | [3] |

| ¹³C NMR (75 MHz, D₂O) | δ (ppm): 170.1 (C=O), 137.1 (C=C), 129.8 (C=C), 75.1 (C-OH), 66.5 (C-OH), 65.8 (C-OH), 30.4 (CH₂) | [3] |

Experimental Protocols for Determination of Absolute Configuration

The determination of a chiral molecule's absolute configuration is a critical step in chemical synthesis and analysis. Several robust experimental techniques are available.[7][8]

X-ray Crystallography

This is the most definitive method for determining absolute configuration. It provides a direct, three-dimensional map of the electron density of a molecule, allowing for the unambiguous assignment of the spatial arrangement of its atoms.

Methodology:

-

Crystallization: A high-purity sample of the compound (or a suitable derivative containing a heavy atom) is crystallized from an appropriate solvent system to obtain single crystals of sufficient size and quality.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined (solved), and the structural model is refined to best fit the experimental data.

-

Absolute Configuration Assignment: For chiral molecules crystallizing in non-centrosymmetric space groups, the absolute configuration can be determined by analyzing anomalous dispersion effects (the Friedel pairs), typically requiring the presence of a heavy atom. The resulting model confirms the R/S configuration of each stereocenter.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for the determination of absolute configuration by converting the enantiomers into diastereomers, which are distinguishable by NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA for this purpose.

Methodology (Mosher's Ester Analysis):

-

Sample Preparation: React the purified shikimic acid sample separately with both (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric Mosher's esters.

-

NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

-

Spectral Analysis: Carefully assign the proton signals for each diastereomer, particularly those close to the newly formed stereocenter.

-

Configuration Assignment: By comparing the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced based on the established empirical model of the Mosher's ester conformation in solution.

Caption: General experimental workflow for determining absolute configuration.

Biosynthesis and Stereochemical Control

The specific stereochemistry of shikimic acid is established during its biosynthesis via the shikimate pathway, a seven-step metabolic route present in plants, bacteria, and fungi.[2] Each enzymatic step is highly stereospecific, ensuring the formation of the correct (3R,4S,5R) isomer.

Caption: Key stereochemistry-defining steps in the biosynthesis of shikimic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Shikimic acid - Wikipedia [en.wikipedia.org]

- 3. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikimic acid [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Absolute configuration - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of (+)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

(+)-Shikimic acid, a cornerstone in the biosynthesis of aromatic compounds in plants and microorganisms, has garnered significant attention in the pharmaceutical industry, primarily as a key chiral building block for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu)[1][2]. A thorough understanding of its physicochemical properties is paramount for its efficient extraction, purification, and utilization in drug development and other biotechnological applications. This guide provides a comprehensive overview of the core physicochemical characteristics of (+)-shikimic acid, detailed experimental methodologies for their determination, and a visualization of its central role in the shikimate pathway.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of (+)-shikimic acid, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of (+)-Shikimic Acid

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₅ | [1][][4] |

| Molar Mass | 174.15 g/mol | [1][5] |

| Appearance | White crystalline solid/powder | [][5][6][7] |

| Melting Point | 183-187 °C | [1][][4][5][7][8][9][10] |

| Boiling Point | ~225.11-401.00 °C (estimated) | [][7][8] |

| Density | ~1.52-1.725 g/cm³ | [][7] |

| pKa | 5.19 (at 14.1 °C) | [4][7][11] |

| Specific Optical Rotation | [α]D ≈ -180° to -183.8° (c=4, H₂O) | [4][5][6][7] |

Table 2: Solubility of (+)-Shikimic Acid

| Solvent | Solubility | References |

| Water | Highly soluble, ~18-20.4 g/100 mL at 20-25 °C | [1][4][5][7][11][12][13] |

| Ethanol | Soluble, ~2.25 g/100 mL to 2.5 mg/mL | [4][14] |

| Methanol | Slightly soluble | [] |

| DMSO | ~25 mg/mL | [14] |

| Dimethylformamide (DMF) | ~25 mg/mL | [14] |

| Nonpolar Solvents (e.g., Chloroform, Benzene, Petroleum Ether) | Insoluble/Practically insoluble | [1][4][11][12] |

Table 3: Spectroscopic Data for (+)-Shikimic Acid

| Technique | Solvent | Key Peaks/Signals | References |

| UV-Vis Spectroscopy | Alcohol/Ethanol | λmax ≈ 213 nm | [4][11][14] |

| ¹H NMR | D₂O | δ (ppm): ~6.7 (m, 1H), ~4.3 (m, 1H), ~3.9 (m, 1H), ~3.7 (dd, 1H), ~2.6 (dd, 1H), ~2.1 (dd, 1H) | [6] |

| ¹³C NMR | D₂O | δ (ppm): ~170.1, ~137.1, ~129.8, ~75.1, ~66.5, ~65.8, ~30.4 | [6] |

| Infrared (IR) Spectroscopy | Solid State | Characteristic peaks for O-H, C=C, and C=O functional groups | [15] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (+)-shikimic acid are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of solid crystalline compounds like shikimic acid can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry, powdered (+)-shikimic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded. The melting point is reported as this range.

Determination of pKa by Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A known concentration of (+)-shikimic acid is dissolved in deionized water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility

The equilibrium solubility of shikimic acid in water can be determined by the shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of solid (+)-shikimic acid is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy (at its λmax) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated and expressed in units such as g/100 mL or mol/L.

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of (+)-shikimic acid is prepared in a UV-transparent solvent (e.g., ethanol).

-

Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a spectrophotometer, with the pure solvent used as a blank. The wavelength of maximum absorbance (λmax) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of (+)-shikimic acid is dissolved in a deuterated solvent (e.g., D₂O, methanol-d₄). A reference standard like DSS may be added.

-

Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Processing: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) to identify the chemical shifts (δ), coupling constants (J), and integration values of the different nuclei.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of shikimic acid with dry potassium bromide and pressing it into a thin, transparent disk.

-

Analysis: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to specific functional groups are identified.

Signaling Pathway and Experimental Workflows

(+)-Shikimic acid is a crucial intermediate in the shikimate pathway , a seven-step metabolic route used by bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[1][16][17]. This pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents[1][18].

Below is a diagram illustrating the core steps of the shikimate pathway.

The following diagram illustrates a generalized workflow for the extraction and purification of shikimic acid from a plant source, such as star anise, a common industrial practice.

This guide provides foundational data and methodologies essential for professionals working with (+)-shikimic acid. A comprehensive grasp of these properties is critical for optimizing its application in pharmaceutical synthesis and for exploring its broader potential in various scientific fields.

References

- 1. Shikimic acid - Wikipedia [en.wikipedia.org]

- 2. Shikimic acid as intermediary model for the production of drugs effective against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shikimic Acid [drugfuture.com]

- 5. Shikimic Acid | C7H10O5 | CID 8742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Shikimic acid_Shaanxi Tianningjian Pharmaceutical Technology Co., Ltd [tnjone.com]

- 8. shikimic acid, 138-59-0 [thegoodscentscompany.com]

- 9. Shikimic acid | 138-59-0 [chemicalbook.com]

- 10. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chembk.com [chembk.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. [FTIR, FT-Raman and surface enhanced Raman study of shikimic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 17. Shikimik acid pathway | PDF [slideshare.net]

- 18. web.uvic.ca [web.uvic.ca]

Shikimic Acid: The Central Precursor in the Biosynthesis of Aromatic Secondary Metabolites

A Technical Guide for Researchers and Drug Development Professionals

Shikimic acid is a pivotal biochemical intermediate in the metabolic pathways of plants, bacteria, archaea, fungi, and algae.[1] It is the namesake of the shikimate pathway, a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[2][3] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[2][4] For researchers and professionals in drug development, understanding the intricacies of the shikimate pathway is crucial, as it is the gateway to a vast and diverse array of secondary metabolites with significant pharmacological activities.

The Core Shikimate Pathway: From Primary Metabolism to Chorismate

The shikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[3][5] This series of seven enzymatic reactions culminates in the synthesis of chorismate, a critical branch-point metabolite.[2][4] Chorismate stands at a metabolic crossroads, directing carbon flow towards the synthesis of essential primary metabolites, including the aromatic amino acids (phenylalanine, tyrosine, and tryptophan), and a wide spectrum of secondary metabolites.[4][6]

The seven enzymatic steps of the core pathway are as follows:[3][7]

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of PEP and E4P to form DAHP.

-

3-dehydroquinate (DHQ) synthase converts DAHP to 3-dehydroquinate.

-

3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate.

-

Shikimate dehydrogenase reduces 3-dehydroshikimate to shikimate.

-

Shikimate kinase phosphorylates shikimate to form shikimate 3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase adds a PEP molecule to shikimate 3-phosphate to yield EPSP. This enzyme is notably the target of the herbicide glyphosate.[1]

-

Chorismate synthase catalyzes the final step, the conversion of EPSP to chorismate.[3]

Major Classes of Secondary Metabolites Derived from the Shikimate Pathway

Chorismate is the precursor to an extensive range of secondary metabolites. The allocation of chorismate to these diverse pathways is governed by a suite of enzymes that utilize it as a substrate.[4]

Aromatic Amino Acids

The most immediate products of the shikimate pathway are the aromatic amino acids (AAAs): phenylalanine, tyrosine, and tryptophan.[3] While essential for protein synthesis, they also serve as the primary building blocks for a multitude of other secondary metabolites.[7][8]

-

Phenylalanine and Tyrosine: These amino acids are precursors to the vast class of phenylpropanoids.[5][9]

-

Tryptophan: This amino acid is the precursor for various indole (B1671886) derivatives and alkaloids, such as dimethyltryptamine.[10]

Phenylpropanoids, Flavonoids, and Lignans

Phenylalanine is the entry point into the phenylpropanoid pathway, initiated by the enzyme phenylalanine ammonia-lyase (PAL).[9] This pathway gives rise to a wide array of compounds, including:

-

Cinnamic acids and esters [7]

-

Lignin , a structural component of plant cell walls[8]

-

Flavonoids , which have diverse roles as pigments, antioxidants, and signaling molecules.[7][9]

-

Stilbenes and Chalcones [7]

-

Lignans and Neolignans [7]

Alkaloids

A significant number of alkaloids are derived from aromatic amino acids synthesized via the shikimate pathway.[7] For instance, tryptophan is the precursor to a large family of indole alkaloids, while tyrosine gives rise to isoquinoline (B145761) alkaloids.[8]

Other Important Metabolites

The shikimate pathway also leads to the biosynthesis of other crucial compounds:

-

Salicylic Acid: A plant hormone involved in defense signaling, which is synthesized from chorismate.[4]

-

Gallic Acid: Formed from 3-dehydroshikimate, it is a component of hydrolyzable tannins.[9][10]

-

Folate (Vitamin B9): Essential for one-carbon transfer reactions.[4]

-

Ubiquinone and Vitamin K: Important cofactors in electron transport chains.[2]

Quantitative Data on Shikimate Pathway Metabolites

The concentration and flux of shikimic acid and its derivatives can vary significantly depending on the organism, tissue type, and environmental conditions. The following table summarizes representative quantitative data from various studies.

| Metabolite | Organism/Tissue | Concentration/Yield | Reference Context |

| Shikimic Acid | Illicium verum (Chinese Star Anise) | Base material for Oseltamivir production | Shikimic acid is extracted from this plant for pharmaceutical use.[9] |

| Shikimic Acid | Liquidambar styraciflua (Sweetgum) seeds | ~1.5% yield | An alternative natural source for shikimic acid extraction.[9] |

| Quinic Acid | Actinidia chinensis (Kiwi Fruit) | High quantities in mature fruit | A distinguishing characteristic of fresh kiwi fruit.[7] |

| Quinic Acid | Roasted Coffee | Abundant | Formed during the coffee roasting process.[7] |

Experimental Protocols

General Workflow for Extraction and Analysis

A typical workflow for the study of shikimate-derived secondary metabolites involves extraction, separation, and identification.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. gacbe.ac.in [gacbe.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Shikimic acid - Wikipedia [en.wikipedia.org]

- 10. viper.ac.in [viper.ac.in]

spectroscopic data (NMR, IR, MS) for (+)-shikimic acid

A Comprehensive Technical Guide to the Spectroscopic Data of (+)-Shikimic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key molecules is paramount. (+)-Shikimic acid, a crucial chiral intermediate in the biosynthesis of aromatic amino acids and the synthesis of the antiviral drug oseltamivir, is one such molecule. This guide provides an in-depth overview of its spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—complete with detailed experimental protocols and data presented in clear, structured tables.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (+)-shikimic acid, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for (+)-Shikimic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.70 | m | - | H-2 |

| 4.30 | m | - | H-4 |

| 3.93 | m | - | H-3 |

| 3.67 | dd | 8.4, 4.5 | H-5 |

| 2.64 | dd | 18.0, 4.8 | H-6β |

| 2.12 | dd | 18.0, 6.3 | H-6α |

| Solvent: D₂O, Instrument Frequency: 300 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data for (+)-Shikimic Acid

| Chemical Shift (δ) ppm | Assignment |

| 170.1 | C-7 (C=O) |

| 137.1 | C-1 |

| 129.8 | C-2 |

| 75.1 | C-5 |

| 66.5 | C-3 |

| 65.8 | C-4 |

| 30.4 | C-6 |

| Solvent: D₂O, Instrument Frequency: 75 MHz[1] |

Table 3: IR Spectroscopic Data for (+)-Shikimic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 (broad) | O-H stretch (alcohols, carboxylic acid) |

| 3000 - 2850 | C-H stretch (alkane) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (alkene) |

| 1450 - 1350 | O-H bend (alcohols, carboxylic acid) |

| 1250 - 1000 | C-O stretch (alcohols, carboxylic acid) |

Table 4: Mass Spectrometry (MS) Data for (+)-Shikimic Acid

| m/z Ratio | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 156 | [M - H₂O]⁺ |

| 138 | [M - 2H₂O]⁺ |

| 110 | [M - H₂O - CO₂]⁺ |

| 97 | [C₅H₅O₂]⁺ |

| 73 | [C₃H₅O₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following are generalized protocols for the acquisition of NMR, IR, and MS data for a solid organic compound like (+)-shikimic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (+)-shikimic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O). Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-12 ppm.

-

Use a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS for D₂O).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of solid (+)-shikimic acid powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Scan the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

-

Sample Preparation: Dissolve a small amount of (+)-shikimic acid in a volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

References

The Core of Aromatic Biosynthesis: A Technical Guide to the Shikimate Pathway Enzymes

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway, a seven-step metabolic route absent in mammals but essential in bacteria, archaea, fungi, algae, and plants, represents a critical chokepoint for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine) and other vital aromatic compounds.[1][2][3] This exclusivity renders the pathway's enzymes prime targets for the development of novel herbicides and antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the core enzymes of the shikimate pathway, presenting quantitative kinetic data, detailed experimental protocols, and a visual representation of the pathway to aid researchers in their scientific endeavors.

The Seven Key Enzymatic Steps of the Shikimate Pathway

The shikimate pathway meticulously converts phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) into chorismate, the central precursor for all aromatic amino acids.[3][4] This transformation is orchestrated by seven key enzymes, each representing a potential point of therapeutic intervention.

3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHP Synthase; DHS)

As the first committed step in the shikimate pathway, DAHP synthase catalyzes the condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[5][6] This enzyme is a critical regulatory point, often subject to feedback inhibition by the aromatic amino acid end products, thereby controlling the carbon influx into the pathway.[5][7]

3-Dehydroquinate (B1236863) Synthase (DHQ Synthase; DHQS)

The second enzyme, 3-dehydroquinate synthase, catalyzes the conversion of DAHP to 3-dehydroquinate (DHQ), the first carbocyclic intermediate in the pathway.[5][8] This complex reaction involves an intramolecular cyclization and the elimination of inorganic phosphate (B84403), requiring NAD+ and a divalent cation, typically cobalt, for activity.[8]

3-Dehydroquinate Dehydratase (DHQ Dehydratase; DHQD)

3-dehydroquinate dehydratase carries out the dehydration of 3-dehydroquinate to form 3-dehydroshikimate.[1][9] Two distinct, evolutionarily unrelated classes of DHQD exist (Type I and Type II), which catalyze the same reaction but through different mechanisms, offering multiple targets for inhibitor design.[1][9]

Shikimate Dehydrogenase (SDH)

This enzyme catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to shikimate, the namesake of the pathway.[5][10] In plants, this enzyme often exists as a bifunctional protein with 3-dehydroquinate dehydratase.[2][10]

Shikimate Kinase (SK)

Shikimate kinase is responsible for the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to produce shikimate-3-phosphate.[11][12] This enzyme is a member of the nucleoside monophosphate (NMP) kinase family and undergoes significant conformational changes upon substrate binding.[11][12]

5-Enolpyruvylshikimate-3-phosphate Synthase (EPSP Synthase; EPSPS)

EPSP synthase catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate to shikimate-3-phosphate, forming 5-enolpyruvylshikimate-3-phosphate (EPSP).[5][13] This enzyme is the well-known target of the broad-spectrum herbicide glyphosate.[5][13]

Chorismate Synthase (CS)

The final enzyme in the pathway, chorismate synthase, catalyzes the 1,4-trans elimination of the phosphate group from EPSP to form chorismate.[14][15] This reaction is unique in its requirement for a reduced flavin mononucleotide (FMNH₂) cofactor, despite no net redox change occurring.[14][15]

Quantitative Data Summary

The kinetic parameters of the shikimate pathway enzymes exhibit significant variation across different organisms. The following tables provide a comparative summary of these parameters to facilitate cross-species analysis and inform experimental design.

Table 1: Kinetic Parameters of DAHP Synthase and DHQ Synthase

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| DAHP Synthase | Arabidopsis thaliana (DHS1) | PEP | 18.0 ± 2.0 | 18.0 ± 0.6 | [7] |

| E4P | 19.3 ± 2.1 | [7] | |||

| Arabidopsis thaliana (DHS2) | PEP | 28.9 ± 5.8 | 13.9 ± 0.9 | [7] | |

| E4P | 32.2 ± 6.9 | [7] | |||

| Arabidopsis thaliana (DHS3) | PEP | 24.1 ± 1.8 | 10.8 ± 0.3 | [7] | |

| DHQ Synthase | Pyrococcus furiosus | DAHP | 3.7 | 3.0 | [8] |

Table 2: Kinetic Parameters of DHQ Dehydratase, Shikimate Dehydrogenase, and Shikimate Kinase

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/L/s) | Reference |

| DHQ Dehydratase | Corynebacterium glutamicum | 3-Dehydroquinate | 348.20 | 150.19 | 3.00 | [9] |

| Streptomyces acidiscabies | 3-Dehydroquinate | - | 211.83 | - | [16] | |

| Comamonas testosteroni | 3-Dehydroquinate | 37.2 | - | - | [16] | |

| Shikimate Dehydrogenase | Camellia sinensis (CsDQD/SDHa) | 3-Dehydroshikimate | 120.4 ± 11.2 | 14.5 ± 0.4 | - | [10] |

| Shikimate | 114.2 ± 13.4 | 1.8 ± 0.1 | - | [10] | ||

| Camellia sinensis (CsDQD/SDHc) | 3-Dehydroshikimate | 118.2 ± 13.5 | 13.4 ± 0.5 | - | [10] | |

| Shikimate | 105.7 ± 12.8 | 1.6 ± 0.1 | - | [10] | ||

| Camellia sinensis (CsDQD/SDHd) | 3-Dehydroshikimate | 125.7 ± 15.1 | 15.2 ± 0.6 | - | [10] | |

| Shikimate | 110.4 ± 14.2 | 1.7 ± 0.1 | - | [10] | ||

| Shikimate Kinase | Staphylococcus aureus | Shikimate | 153 | - | - | [12] |

| ATP | 224 | - | - | [12] |

Table 3: Kinetic Parameters of EPSP Synthase and Chorismate Synthase

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat/K_m_) (M⁻¹s⁻¹) | Reference |

| EPSP Synthase | Glycine max (Soybean) | PEP | 18 ± 2 | 0.012 ± 0.001 | 667 | [17] |

| Streptomyces svecius (DGT-28) | PEP | 12 ± 1 | 0.009 ± 0.000 | 750 | [17] | |

| Chorismate Synthase | Lycopersicon esculentum (CS1) | EPSP | 11 | - | - | [14] |

| Lycopersicon esculentum (CS2) | EPSP | 80 | - | - | [14] | |

| Arabidopsis thaliana (ICS1) | Chorismate | 34.3 ± 3.7 | 0.64 ± 0.025 | 1.85 x 10⁴ | [14] | |

| Arabidopsis thaliana (ICS2) | Chorismate | 28.8 ± 6.9 | 0.28 ± 0.02 | 9.72 x 10³ | [14] |

Experimental Protocols

Accurate characterization of shikimate pathway enzymes necessitates robust and reproducible experimental protocols. The following sections provide detailed methodologies for assaying the activity of each key enzyme.

General Protocol for Recombinant Enzyme Expression and Purification

A generalized workflow for obtaining purified shikimate pathway enzymes for subsequent kinetic analysis is outlined below. Specific conditions may require optimization for each target enzyme.

-

Cloning and Transformation: The gene encoding the target enzyme is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag), and transformed into an appropriate expression host (e.g., E. coli BL21(DE3)).[1]

-

Protein Expression: An overnight culture of the transformed cells is used to inoculate a larger volume of growth medium. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG).[1]

-

Cell Lysis and Clarification: Cells are harvested by centrifugation and lysed by sonication or other methods. The cell lysate is then clarified by high-speed centrifugation to remove cellular debris.[1]

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the target protein is eluted with a suitable elution buffer.[1]

-

Further Purification (Optional): For higher purity, the eluted protein can be subjected to further purification steps such as ion-exchange or size-exclusion chromatography.[1]

Enzyme Activity Assays

This assay is based on the periodate (B1199274) oxidation of DAHP, followed by a reaction with thiobarbituric acid to form a colored product.[5]

-

Reagents:

-

Procedure:

-

A reaction mixture containing assay buffer, PEP, and E4P is pre-incubated.

-

The reaction is initiated by the addition of purified DAHP synthase.

-

The reaction is stopped after a defined time by adding trichloroacetic acid.

-

Periodate solution is added, followed by incubation.

-

Arsenite solution is added to quench the excess periodate.

-

TBA solution is added, and the mixture is heated to develop the color.

-

The absorbance is measured at 549 nm.

-

The activity of DHQS is measured by coupling the reaction to DHQD and monitoring the formation of 3-dehydroshikimate at 234 nm.[8]

-

Reagents:

-

Procedure:

-

A reaction mixture containing assay buffer, NAD⁺, CoCl₂, and DHQD is prepared in a quartz cuvette.

-

The substrate DAHP is added.

-

The reaction is initiated by adding purified DHQS.

-

The increase in absorbance at 234 nm is monitored continuously.

-

This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in absorbance at 234 nm.[5]

-

Reagents:

-

Procedure:

-

A reaction mixture containing assay buffer and 3-dehydroquinate is prepared in a quartz cuvette.

-

The reaction is initiated by adding purified DHQD.

-

The increase in absorbance at 234 nm is monitored continuously.

-

The activity is measured by monitoring the change in absorbance at 340 nm due to the conversion of NADP⁺ to NADPH (or vice versa).[2][5]

-

Reagents:

-

Procedure (Forward Reaction):

-

A reaction mixture containing assay buffer, 3-dehydroshikimate, and NADPH is prepared.

-

The reaction is initiated by adding purified shikimate dehydrogenase.

-

The decrease in absorbance at 340 nm is monitored continuously.

-

The production of ADP by shikimate kinase is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, and the oxidation of NADH is monitored at 340 nm.[5]

-

Reagents:

-

Procedure:

-

A reaction mixture containing assay buffer, shikimate, ATP, PEP, NADH, and an excess of PK and LDH is prepared.

-

The reaction is initiated by adding purified shikimate kinase.

-

The decrease in absorbance at 340 nm is monitored continuously.

-

The activity is determined by quantifying the inorganic phosphate released during the reaction using a colorimetric method like the malachite green assay.[5]

-

Reagents (Malachite Green Method):

-

Procedure:

-

Reaction mixtures containing assay buffer, S3P, and PEP are prepared.

-

The reaction is initiated by adding purified EPSP synthase.

-

The reaction is stopped after a defined time.

-

Malachite green reagent is added to develop the color.

-

The absorbance is measured at ~620-650 nm.

-

The amount of phosphate released is quantified using a phosphate standard curve.

-

This assay directly monitors the formation of chorismate by measuring the increase in absorbance at 275 nm.[14][15]

-

Reagents:

-

Procedure:

-

In an anaerobic cuvette, a reaction mixture containing anaerobic assay buffer and FMNH₂ is prepared.

-

Purified chorismate synthase is added.

-

A baseline reading at 275 nm is established.

-

The reaction is initiated by adding EPSP.

-

The increase in absorbance at 275 nm is monitored continuously.

-

Visualizing the Shikimate Pathway

The following diagram illustrates the sequential enzymatic reactions of the shikimate pathway, from the initial condensation of central metabolites to the final production of the key branch-point intermediate, chorismate.

The provided diagram illustrates the core enzymatic steps in the conversion of phosphoenolpyruvate and erythrose 4-phosphate to chorismate.

Conclusion

The shikimate pathway represents a treasure trove of validated targets for the development of novel antimicrobial agents and herbicides. A thorough understanding of the structure, function, and kinetics of its constituent enzymes is paramount for the rational design of potent and specific inhibitors. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and a clear visualization of this essential metabolic route, thereby empowering further investigation and innovation in this critical field of study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Accurate Computation of Thermodynamic Activation Parameters in the Chorismate Mutase Reaction from Empirical Valence Bond Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structural and Biochemical Analysis of 3-Dehydroquinate Dehydratase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis [frontiersin.org]

- 9. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Unraveling the kinetic diversity of microbial 3-dehydroquinate dehydratases of shikimate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of potential inhibitors of Mycobacterium tuberculosis shikimate kinase: molecular docking, in silico toxicity and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sbcpd.org [sbcpd.org]

The Regulatory Maze of Aromatic Amino Acid Precursor Biosynthesis in Escherichia coli: A Technical Guide to the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate regulatory network governing the shikimate pathway in Escherichia coli. The shikimate pathway is a crucial metabolic route responsible for the de novo biosynthesis of aromatic amino acids (L-phenylalanine, L-tyrosine, and L-tryptophan) and other essential aromatic compounds. Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents. This document delves into the core regulatory mechanisms, presents key quantitative data, details experimental protocols for studying the pathway, and provides visual representations of the regulatory and experimental workflows.

Core Regulatory Mechanisms of the Shikimate Pathway

The flow of carbon through the shikimate pathway in E. coli is meticulously controlled at multiple levels to ensure a balanced supply of aromatic amino acids, responding dynamically to cellular needs. The primary regulatory strategies employed are feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.

Feedback Inhibition: A Rapid Response System

Feedback inhibition provides a swift and direct mechanism to modulate pathway flux in response to the accumulation of end products. The primary targets for this allosteric regulation are the first enzyme of the common pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, and the enzymes at the branch point leading to the individual aromatic amino acids, chorismate mutase.

E. coli possesses three isoenzymes of DAHP synthase, each encoded by a different gene (aroG, aroF, and aroH) and allosterically inhibited by one of the three aromatic amino acids.[1][2] This differential regulation allows for fine-tuned control over the entry of carbon into the shikimate pathway.

-

AroG (Phenylalanine-sensitive): This is the major isoenzyme, contributing to approximately 80% of the total DAHP synthase activity in wild-type E. coli grown in minimal medium.[3][4] It is feedback inhibited by L-phenylalanine.[1]

-

AroF (Tyrosine-sensitive): AroF accounts for about 15-20% of the total DAHP synthase activity and is inhibited by L-tyrosine.[3][4] The inhibition by tyrosine is noncompetitive with respect to phosphoenolpyruvate (B93156) and competitive with respect to D-erythrose 4-phosphate at tyrosine concentrations above 10 μM.[2]

-

AroH (Tryptophan-sensitive): This isoenzyme contributes the least to the total activity (around 1-5%) and is inhibited by L-tryptophan.[3][4]

Mutations that confer resistance to feedback inhibition in these enzymes, often denoted as fbr (feedback-resistant), have been instrumental in metabolic engineering efforts to overproduce aromatic compounds.[5]

Chorismate is the final product of the common shikimate pathway and serves as the precursor for the three aromatic amino acids. The distribution of chorismate into the specific branches is regulated by feedback inhibition of the enzymes that catalyze the first committed step in each branch.

-

Chorismate Mutase (PheA and TyrA): In E. coli, there are two chorismate mutase enzymes. The bifunctional enzyme chorismate mutase/prephenate dehydratase (PheA) is involved in L-phenylalanine biosynthesis and is feedback inhibited by L-phenylalanine.[6] The bifunctional enzyme chorismate mutase/prephenate dehydrogenase (TyrA) is part of the L-tyrosine biosynthetic pathway and is allosterically inhibited by L-tyrosine.[7]

Transcriptional Regulation: Modulating Enzyme Synthesis

In addition to rapid allosteric control, the synthesis of the shikimate pathway enzymes is regulated at the transcriptional level, primarily through the action of the TyrR and TrpR repressor proteins. This provides a more long-term adaptation to the availability of aromatic amino acids.

The TyrR protein is a global regulatory protein that, in conjunction with its corepressors L-tyrosine, L-phenylalanine, or L-tryptophan, controls the expression of a set of genes known as the TyrR regulon.[8][9] This regulon includes genes for several shikimate pathway enzymes and aromatic amino acid transporters. TyrR can act as both a repressor and an activator of transcription.[8]

The binding of TyrR to specific DNA sequences, known as TyrR boxes, in the promoter regions of target genes is modulated by the presence of aromatic amino acids and ATP.[10][11][12] For example, the transcription of aroF and aroG is repressed by the TyrR protein in the presence of L-tyrosine and L-phenylalanine, respectively.[13]

The TrpR repressor, along with its corepressor L-tryptophan, regulates the transcription of the tryptophan operon (trpLEDCBA) and the aroH gene. When intracellular levels of tryptophan are high, the tryptophan-bound TrpR repressor binds to the operator regions of these genes, blocking transcription.

Quantitative Data on Shikimate Pathway Regulation

The following tables summarize key quantitative data related to the kinetics and regulation of the primary enzymes in the E. coli shikimate pathway.

Table 1: Kinetic and Inhibition Constants for DAHP Synthase Isoenzymes

| Isoenzyme (Gene) | Substrate | Km / S0.5 (μM) | kcat (s-1) | Inhibitor | Ki / Kd (μM) | Inhibition Type |

| AroG (aroG) | Phosphoenolpyruvate | - | - | L-Phenylalanine | - | Allosteric |

| D-Erythrose 4-phosphate | - | - | ||||

| AroF (aroF) | Phosphoenolpyruvate | - | - | L-Tyrosine | - | Noncompetitive (vs PEP) |

| D-Erythrose 4-phosphate | - | - | Competitive (vs E4P, >10 μM Tyr)[2] | |||

| AroH (aroH) | Phosphoenolpyruvate | 5.3 | 21 | L-Tryptophan | 1 | Partial Noncompetitive |

| D-Erythrose 4-phosphate | 35 | Hyperbolic Mixed-type |

Data for AroG and AroF are less consistently reported in terms of specific Ki values in the initial search results.

Table 2: Kinetic and Inhibition Constants for Chorismate Mutase

| Enzyme (Gene) | Substrate | Km (μM) | kcat (s-1) | Inhibitor | Ki (μM) | Inhibition Type |

| Chorismate Mutase (PheA) | Chorismate | 45 (pH 7.8)[6] | 72 (pH 7.5)[6] | L-Phenylalanine | - | Allosteric[6] |

| 296 (pH 7.5)[6] | ||||||

| Chorismate Mutase (TyrA) | Chorismate | - | - | L-Tyrosine | - | Allosteric[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of the shikimate pathway in E. coli.

Enzyme Assay for DAHP Synthase Activity

This protocol is adapted from methods described for the colorimetric detection of DAHP.[14]

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 1 mM EDTA, protease inhibitors.

-

Reaction Buffer: 50 mM HEPES (pH 7.4).

-

Substrate Stock Solutions: 40 mM Phosphoenolpyruvate (PEP), 40 mM D-Erythrose 4-phosphate (E4P).

-

Metal Solution: 20 mM MnCl2.

-

Periodate (B1199274) Solution: 0.2 M sodium periodate in 9 M phosphoric acid.

-

Thiobarbiturate Solution: 0.8 M sodium arsenite, 0.025 M 2-thiobarbituric acid in 0.5 M sodium sulfate (B86663) (pH 2.0).

-

Butanol.

Procedure:

-

Preparation of Cell Lysate:

-

Resuspend E. coli cell pellet in Lysis Buffer.

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C. The supernatant is the crude enzyme extract.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, combine 50 μL of Reaction Buffer, 5 μL of Metal Solution, 10 μL of PEP stock, and 10 μL of E4P stock.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 μL of the crude enzyme extract.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 100 μL of 10% (w/v) trichloroacetic acid.

-

-

Colorimetric Detection:

-

Add 125 μL of Periodate Solution and incubate at 37°C for 20 minutes.

-

Add 250 μL of Thiobarbiturate Solution and incubate at 100°C for 15 minutes.

-

Cool the samples to room temperature.

-

Add 500 μL of butanol and vortex vigorously to extract the colored product.

-

Centrifuge at 14,000 x g for 5 minutes.

-

Measure the absorbance of the butanol layer at 549 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of a stable DAHP analog or a related standard.

-

Calculate the specific activity of DAHP synthase in μmol/min/mg of total protein.

-

Enzyme Assay for Chorismate Mutase Activity

This protocol is based on the spectrophotometric monitoring of chorismate disappearance.[5][15]

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.5).

-

Substrate Stock Solution: 10 mM Chorismic acid.

-

Bovine Serum Albumin (BSA) solution: 1 mg/mL.

Procedure:

-

Preparation of Enzyme Solution:

-

Dilute the purified chorismate mutase or crude cell extract in Assay Buffer containing 0.01 mg/mL BSA to an appropriate working concentration.

-

-

Spectrophotometric Measurement:

-

Set a UV/Vis spectrophotometer to 274 nm and maintain the temperature at 30°C.

-

In a quartz cuvette, add Assay Buffer and varying concentrations of the chorismate stock solution (e.g., from 10 μM to 1500 μM final concentration).

-

Initiate the reaction by adding the diluted enzyme solution.

-

Monitor the decrease in absorbance at 274 nm over time. The extinction coefficient for chorismate at 274 nm is 2630 M-1cm-1.[5]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.

-

Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition studies, perform the assay in the presence of varying concentrations of the inhibitor (e.g., L-phenylalanine or L-tyrosine) and determine the inhibition constant (Ki).

-

Purification of His-tagged TyrR Protein

This is a general protocol for the purification of His-tagged proteins using immobilized metal affinity chromatography (IMAC), which can be applied to the TyrR protein.[16][17][18]

Materials:

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose resin.

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet expressing the His-tagged TyrR protein in Lysis Buffer.

-

Add lysozyme (B549824) to 1 mg/mL and incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to complete lysis.

-

Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

-

-

Column Chromatography:

-

Equilibrate a chromatography column with Ni-NTA Agarose resin using Lysis Buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged TyrR protein with Elution Buffer.

-

-

Analysis and Storage:

-

Analyze the eluted fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a suitable storage buffer (e.g., containing glycerol) and store at -80°C.

-

Quantification of Shikimate Pathway Intermediates by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of shikimate pathway intermediates.[19][20]

Materials:

-

Extraction Solvent: Acetonitrile (B52724)/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C.

-

LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Reverse-phase C18 or aminopropyl column.

Procedure:

-

Metabolite Extraction:

-

Rapidly quench the metabolism of E. coli cells by adding the culture to the cold Extraction Solvent.

-

Lyse the cells by sonication or bead beating.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto the LC column.

-

Separate the metabolites using a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify the target intermediates using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for each metabolite need to be determined beforehand.

-

-

Data Analysis:

-

Generate standard curves for each metabolite using authentic standards.

-

Quantify the intracellular concentrations of the shikimate pathway intermediates based on the standard curves and the intracellular volume of the cells.

-

Visualizing the Regulatory Network and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key regulatory pathways and experimental workflows described in this guide.

Caption: Overview of the shikimate pathway regulation in E. coli.

Caption: Experimental workflow for the DAHP synthase enzyme assay.

Caption: Experimental workflow for the chorismate mutase enzyme assay.

References

- 1. Site-directed mutagenesis and over expression of aroG gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DAHP synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uniprot.org [uniprot.org]

- 7. Kinetic studies on chorismate mutase-prephenate dehydrogenase from Escherichia coli: models for the feedback inhibition of prephenate dehydrogenase by L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TyrR protein of Escherichia coli and its role as repressor and activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Critical base pairs and amino acid residues for protein-DNA interaction between the TyrR protein and tyrP operator of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction between the Escherichia coli Regulatory protein TyrR and DNA: a fluorescence footprinting study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distances between DNA and ATP binding sites in the TyrR-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. iba-lifesciences.com [iba-lifesciences.com]

- 17. neb.com [neb.com]

- 18. cytivalifesciences.com [cytivalifesciences.com]

- 19. "Targeted metabolomics on the shikimate and aromatic amino acid biosynt" by Robert E. Wheeler [docs.lib.purdue.edu]

- 20. docs.lib.purdue.edu [docs.lib.purdue.edu]

The Multifaceted World of (+)-Shikimic Acid: A Technical Guide to its Natural Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Shikimic acid, a cornerstone of primary metabolism in plants, fungi, and bacteria, serves as a critical precursor to a vast and diverse array of natural products. Its central role in the shikimate pathway makes it a gateway to the biosynthesis of aromatic amino acids, which in turn are the building blocks for thousands of secondary metabolites. These derivatives, ranging from simple phenolic acids to complex lignans (B1203133) and flavonoids, exhibit a wide spectrum of biological activities, making them invaluable resources for drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of (+)-shikimic acid and its key derivatives, detailed experimental protocols for their study, and a quantitative overview of their prevalence and bioactivities.

The Shikimate Pathway: A Biosynthetic Crossroads

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, the last common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. (+)-Shikimic acid is a key intermediate in this pathway. The pathway is absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents.[1]

From chorismate, the biosynthetic pathways diverge to produce a rich tapestry of secondary metabolites, including the extensive family of phenylpropanoids.